

N-Benzylisatoic Anhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Benzylisatoic anhydride*

Cat. No.: *B1268039*

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CAS Number: 35710-05-5

This in-depth technical guide provides a comprehensive overview of **N-Benzylisatoic anhydride**, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, spectral data, and applications.

Chemical and Physical Properties

N-Benzylisatoic anhydride, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a stable, crystalline solid.^[1] Its core structure consists of a benzoxazine-dione moiety with a benzyl group attached to the nitrogen atom. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **N-Benzylisatoic Anhydride**

Property	Value	Reference
CAS Number	35710-05-5	[1]
Molecular Formula	C ₁₅ H ₁₁ NO ₃	[1]
Molecular Weight	253.25 g/mol	[1]
Melting Point	140-141 °C	
Boiling Point	419.5 ± 38.0 °C at 760 Torr	
Appearance	Crystalline solid	
Solubility	Information not readily available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	
Density	1.335 ± 0.06 g/cm ³	

Synthesis of N-Benzylisatoic Anhydride

The synthesis of **N-Benzylisatoic anhydride** can be achieved through several methods. The most common approaches involve the N-benylation of isatoic anhydride or the cyclization of N-benzyl-anthranilic acid derivatives. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis via N-benylation of Isatoic Anhydride

This protocol is adapted from general procedures for the N-alkylation of isatoic anhydride.

Materials:

- Isatoic anhydride
- Benzyl bromide

- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- Ethyl acetate
- Hexane
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 equivalent) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
- Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford **N-Benzylisatoic anhydride** as a crystalline solid.

Expected Yield: Yields can vary depending on the specific conditions and scale of the reaction, but are typically in the range of 60-80%.

Spectroscopic Data

The structural characterization of **N-Benzylisatoic anhydride** is confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for **N-Benzylisatoic Anhydride**

Technique	Key Features
¹ H NMR	Signals corresponding to the aromatic protons of the benzoxazine and benzyl groups, and a characteristic singlet for the benzylic methylene (-CH ₂ -) protons.
¹³ C NMR	Resonances for the carbonyl carbons of the anhydride, aromatic carbons, and the benzylic methylene carbon.
IR (Infrared) Spectroscopy	Strong characteristic absorption bands for the two carbonyl groups (symmetric and asymmetric stretching) of the anhydride moiety, typically in the range of 1750-1850 cm ⁻¹ and 1700-1780 cm ⁻¹ .
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (m/z = 253), along with characteristic fragmentation patterns.

Applications in Drug Development

The benzoxazinone scaffold, a core component of **N-Benzylisatoic anhydride**, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzoxazinones have shown a wide range of pharmacological activities, making **N-Benzylisatoic anhydride** a valuable starting material for the synthesis of novel therapeutic agents.

Neuropeptide Y5 Receptor Antagonists for Obesity

Research has identified benzoxazinone derivatives as potent and selective antagonists of the neuropeptide Y5 (NPY Y5) receptor. The NPY Y5 receptor plays a crucial role in the regulation of food intake, and its antagonism is a promising strategy for the treatment of obesity. **N-Benzylisatoic anhydride** can serve as a key building block for the synthesis of a library of NPY Y5 receptor antagonists for structure-activity relationship (SAR) studies.

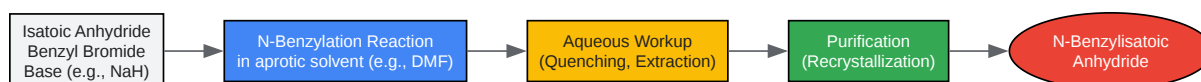
Aldose Reductase Inhibitors for Diabetic Complications

The enzyme aldose reductase is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Benzoxazolinone derivatives have been identified as inhibitors of aldose reductase.[2] The structural similarity of **N-Benzylisatoic anhydride** to these active compounds suggests its potential as a precursor for the development of novel aldose reductase inhibitors.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **N-Benzylisatoic anhydride**.

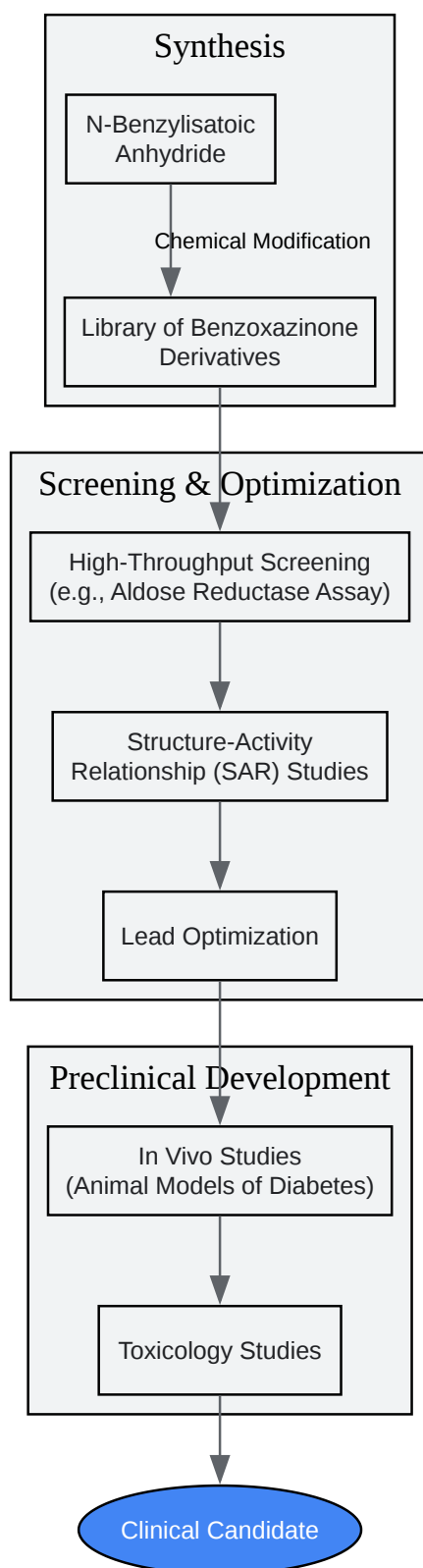


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A generalized workflow for the synthesis of **N-Benzylisatoic anhydride**.

Potential Drug Discovery Pathway

This diagram illustrates a potential pathway for the development of drugs targeting diabetic complications, starting from **N-Benzylisatoic anhydride**.

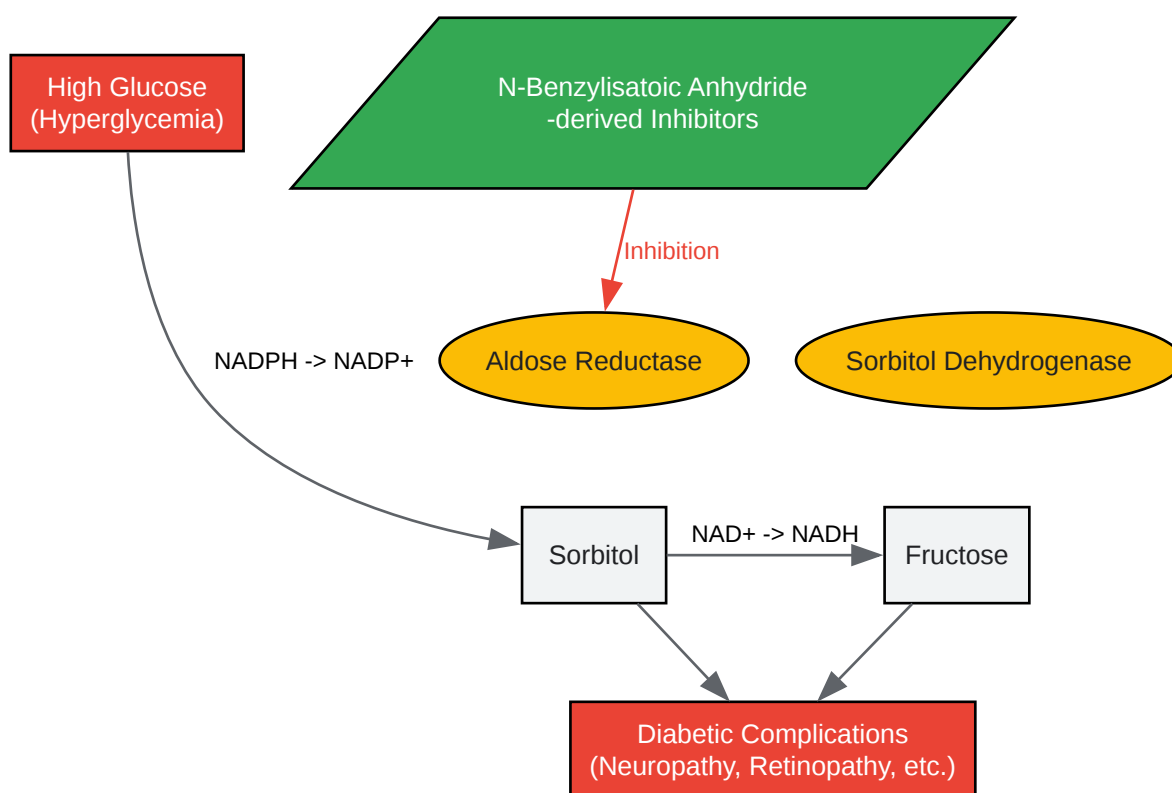


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Drug discovery workflow for aldose reductase inhibitors.

Aldose Reductase Signaling Pathway in Diabetic Complications

The diagram below depicts the role of aldose reductase in the polyol pathway, a key contributor to diabetic complications.



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The polyol pathway and the target for **N-Benzylisatoic anhydride**-derived inhibitors.

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References

- 1. N-Benzylisatoic anhydride [webbook.nist.gov]

- 2. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
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